![molecular formula C21H18N4O2 B11452499 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11452499.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with an imidazo[1,2-a]pyrazine core and a 4-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide.
Synthesis of the Imidazo[1,2-a]pyrazine Core: This step involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step is the coupling of the benzodioxin ring with the imidazo[1,2-a]pyrazine core and the 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. It has shown activity in vitro against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzoxathiine derivatives: These compounds share a similar benzodioxin ring structure but contain sulfur instead of nitrogen.
Imidazo[1,2-a]pyrazine derivatives: These compounds share the imidazo[1,2-a]pyrazine core but differ in the substituents attached to the core.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its combination of a benzodioxin ring, an imidazo[1,2-a]pyrazine core, and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H18N4O2/c1-14-2-4-15(5-3-14)20-21(25-9-8-22-13-19(25)24-20)23-16-6-7-17-18(12-16)27-11-10-26-17/h2-9,12-13,23H,10-11H2,1H3 |
InChI Key |
CYMPFUZGTYKCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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